molecular formula C4H12O2 B8529773 Water tert-butyl alcohol CAS No. 75179-55-4

Water tert-butyl alcohol

Cat. No.: B8529773
CAS No.: 75179-55-4
M. Wt: 92.14 g/mol
InChI Key: ZQXSFZAMFNRZOQ-UHFFFAOYSA-N
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Description

tert-Butyl alcohol (TBA), also known as 2-methyl-2-propanol (C₄H₁₀O), is a branched-chain tertiary alcohol with a hydroxyl group attached to a carbon atom bonded to three methyl groups. Its unique structure imparts distinct physical and chemical properties, such as high water solubility (miscible in all proportions) , a boiling point of 82°C , and low viscosity. In aqueous solutions, TBA interacts with water through hydrogen bonding, but its bulky tert-butyl group disrupts water’s hydrogen-bond network more significantly than smaller alcohols like ethanol .

TBA is widely used as a solvent, fuel additive, and intermediate in organic synthesis (e.g., production of tert-butyl chloride) . It is also a key degradation product of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) .

Scientific Research Applications

Pharmaceutical Applications

Lyophilization Process Optimization

Tert-butyl alcohol is increasingly utilized in the pharmaceutical industry, particularly in the lyophilization (freeze-drying) of sensitive compounds. A study demonstrated that using a water-tert-butyl alcohol cosolvent system can enhance the solubility of hydrophobic drugs and improve product stability during the drying process. The phase diagram of the water-tert-butyl alcohol system reveals critical eutectic points that facilitate optimal drying conditions, thus reducing drying time and improving reconstitution characteristics of lyophilized products .

Case Study: Tobramycin Sulfate Production

In a specific case study, a formulation involving tert-butyl alcohol was used to produce freeze-dried tobramycin sulfate. The research highlighted that careful manipulation of TBA concentrations led to a desirable powder consistency that could be easily poured from vials, emphasizing the importance of maintaining low residual levels of TBA during processing .

Environmental Applications

Air Filter Components

Recent studies have explored the use of water-tert-butyl alcohol mixtures in creating high-performance air filter components. The incorporation of these mixtures into aerogel structures has shown promise in enhancing the efficiency of high-efficiency particulate air (HEPA) filters by improving their ability to capture airborne microorganisms .

Industrial Applications

Solvent and Chemical Intermediate

Tert-butyl alcohol serves as an important solvent in various industrial applications, including paint formulations and as a denaturant for ethanol. Its ability to dissolve both polar and non-polar substances makes it valuable for producing high-quality paints and coatings . Additionally, TBA is a key intermediate in synthesizing other chemicals such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are used as fuel additives to enhance octane ratings and reduce emissions .

Toxicological Studies and Safety Considerations

Health Effects Assessment

Toxicological assessments have been conducted to evaluate the safety profile of tert-butyl alcohol. Studies indicate potential renal toxicity following prolonged exposure; however, it has not shown significant mutagenic effects in various in vitro tests . Understanding these health implications is crucial for industries utilizing TBA to ensure safe handling practices.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalsLyophilization of drugsIncreased solubility, reduced drying time
Environmental ScienceAir filter componentsEnhanced microorganism capture
Industrial ProcessesSolvent for paints, ethanol denaturantHigh-quality formulations
Chemical ManufacturingIntermediate for MTBE and ETBE productionImproved fuel properties

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing tBA toxicity in animal models?

  • The U.S. EPA outlines rigorous protocols for tBA toxicity studies, including OECD Good Laboratory Practice (GLP) compliance, controlled dosing (e.g., oral, inhalation), and systematic histopathological evaluations . Key parameters include sample size calculations (to ensure statistical power), longitudinal monitoring of organ-specific effects (e.g., liver/kidney function), and inclusion of control groups to isolate confounding variables .

Q. How can researchers validate analytical methods for tBA quantification in aqueous environments?

  • Method validation should follow ISO/IEC 17025 guidelines, incorporating:

  • Linearity tests (e.g., calibration curves across 0.1–100 µg/L).
  • Recovery studies using deuterated internal standards (e.g., d9-tBA) to correct for matrix effects .
  • Cross-validation with gas chromatography (GC) paired with mass spectrometry (MS) or infrared spectroscopy (IR) to confirm specificity .

Q. What environmental partitioning models predict tBA distribution in water systems?

  • Level I fugacity models (e.g., EQC Model) estimate tBA partitioning, with ~72.5% in water and 27.4% in air due to its polarity (log Kow = 0.37) and volatility (vapor pressure = 44 mmHg at 26°C) . These models require input parameters like Henry’s law constant (3.2 × 10⁻⁶ atm·m³/mol) and biodegradation half-life (aerobic: 10–28 days) .

Advanced Research Questions

Q. How can competing reaction pathways in tBA-mediated catalytic processes be resolved?

  • In glycerol etherification, tBA dehydration generates isobutene and di-isobutene byproducts, competing with desired glycerol-tBA adducts . To mitigate this:

  • Optimize acid site density (via NH₃-TPD) on zeolite catalysts to favor glycerol adsorption.
  • Adjust molar ratios (tBA:glycerol ≥ 4:1) to suppress tBA self-dehydration .
  • Use kinetic modeling (e.g., Langmuir-Hinshelwood) to identify rate-limiting steps .

Q. What advanced spectroscopic techniques quantify tBA hydration dynamics in aqueous solutions?

  • Terahertz time-domain spectroscopy (THz-TDS) measures absorption coefficients (0.3–1.0 THz) to calculate hydration numbers via the packing density model. For tBA, hydration numbers correlate with concentration-dependent dielectric relaxation, validated against MD simulations .

Q. How do solvent-protein interactions in tBA affect biocatalytic activity?

  • tBA’s high viscosity (3.3 cP at 20°C) prolongs enzyme (e.g., CALB lipase) residence times by 30–50% compared to acetone. Water activity (aw) modulates these interactions: at aw < 0.3, tBA forms nonpolar clusters that destabilize protein helices, reducing activity by ~40% .

Q. What strategies address contradictions in tBA’s neurotoxicological data across studies?

  • Discrepancies in neurobehavioral outcomes (e.g., memory deficits vs. no effect) may arise from:

  • Dose-response variability : Threshold effects observed at ≥400 mg/kg/day in rats .
  • Exposure duration : Subchronic vs. chronic (2-year) studies show divergent blood-brain barrier permeability .
  • Systematic reviews should apply Hill’s criteria (e.g., consistency, biological plausibility) and meta-regression to isolate confounding factors .

Q. Methodological Guidance

Designing reproducible tBA oxidation experiments for peroxide synthesis

  • Catalyst optimization : 12-phosphotungstic acid (0.5 wt%) at 83°C achieves >95% tBA conversion. Key factors:

  • Molar ratio : tBA:H₂O₂ = 0.7:1 to minimize H₂O₂ excess.
  • Orthogonal testing : Use Taguchi arrays to rank factors (temperature > catalyst mass > time) .

Evaluating tBA’s role in MTBE biodegradation pathways

  • Isotopic fractionation : Compound-specific isotope analysis (CSIA) of δ¹³C in MTBE and tBA tracks anaerobic degradation. Enrichment factors (ε) of −2.05‰ for MTBE → tBA indicate rate-limiting C-O bond cleavage .

Best practices for synthesizing tBA derivatives (e.g., t-butyl chloride)

  • SN1 mechanism : Concentrated HCl (12M) reacts with tBA at 0–5°C to minimize carbocation rearrangement. Yield optimization (53–58%) requires stoichiometric excess (5:1 HCl:tBA) and rapid quenching to prevent hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Alcohols

2.1. Physical and Chemical Properties

Table 1 compares TBA with other butanol isomers and ethanol:

Property tert-Butyl Alcohol (TBA) n-Butyl Alcohol Isobutyl Alcohol sec-Butyl Alcohol Ethanol
Boiling Point (°C) 82 118 108 100 78
Water Solubility (g/100g) Miscible 8 10 12.5 Miscible
Log Kow 0.35 0.88 0.76 0.61 -0.31
Dipole Moment (D) 1.5 1.7 1.6 1.6 1.7

Key Findings :

  • TBA’s high water solubility and low boiling point stem from its steric hindrance, which limits hydrophobic interactions and reduces intermolecular forces .
  • Unlike ethanol, TBA weakens adjacent water molecules’ O-H bonds (red shift in vibrational frequency) due to its bulky tert-butyl group, which disrupts hydrogen-bond networks .
2.2. Environmental Behavior

TBA shares environmental mobility with MTBE and ETBE due to high water solubility but differs in degradation pathways:

  • MTBE/ETBE : Undergo microbial oxidation to TBA, which accumulates in groundwater due to slower degradation .
  • TBA : Persistent in anaerobic conditions but degrades aerobically via bacteria like Aquincola tertiaricarbonis .
  • Sorption : TBA has lower soil adsorption (Kd = 0.2–1.5 L/kg) compared to MTBE (Kd = 0.5–3.0 L/kg), making it more mobile in aquifers .

Environmental Impact :

  • TBA contamination (>1 ppm) is linked to fuel spills and industrial waste, with cases documented in North Dakota and Ohio .
  • Unlike MTBE, TBA lacks a distinct odor, complicating detection in drinking water .

Comparison with Protein-Stabilizing Compounds

3.1. Trimethylamine N-Oxide (TMAO) vs. TBA

TMAO (a protein stabilizer) and TBA (a denaturant) exhibit opposite effects on water structure:

Property TMAO TBA
Water Capture Lifetime 31.2 ps (N⁺O⁻ group) 16.5 ps (OH group)
Dipole Moment Shift +12% (near N⁺O⁻) +5% (near OH)
Hydrophobic Interaction Enhances water polarization near CH₃ groups Reduces polarization near CH₃ groups

Mechanistic Insight :

  • TMAO stabilizes proteins by forming strong, long-lived hydrogen bonds with water, while TBA disrupts water’s hydrogen-bond network, promoting protein denaturation .
4.1. Solvent Efficiency
  • Freeze-Drying : TBA-water mixtures accelerate sublimation rates in pharmaceuticals by lowering solution viscosity and enhancing solvent mobility .
  • Nanoparticle Synthesis: TBA outperforms ethanol in producing sub-100 nm zeolitic imidazolate frameworks (ZIFs) due to its lower cytotoxicity and higher miscibility with polymers .

Preparation Methods

Catalytic Hydration of Isobutylene

The direct hydration of isobutylene to TBA is a reversible reaction (C4H8+H2OC4H9OH\text{C}_4\text{H}_8 + \text{H}_2\text{O} \rightleftharpoons \text{C}_4\text{H}_9\text{OH}) governed by equilibrium constraints. Industrial processes optimize conversion by employing acidic catalysts and precise control over reaction conditions.

Homogeneous Acid Catalysis

Early methods utilized mineral acids like sulfuric acid (H2SO4\text{H}_2\text{SO}_4) to protonate isobutylene, forming a carbocation intermediate that reacts with water. While effective, this approach generates corrosive waste and requires neutralization steps . Modern variants replace H2SO4\text{H}_2\text{SO}_4 with organic acids (e.g., acetic acid) to reduce byproduct formation. For instance, a homogeneous mixture of water, TBA, and isobutylene in acetic acid achieves 70% conversion at 50°C using a sulfonic acid-type ion-exchange resin .

Heterogeneous Ion-Exchange Resin Catalysts

Solid acid catalysts, particularly sulfonated polystyrene-divinylbenzene resins, dominate industrial TBA production due to their reusability and minimal corrosion. Key advancements include:

  • Multi-Stage Reactor Systems : WO 99/33775 (cited in ) describes a series of fixed-bed reactors operating below 65°C, with intermediate product recycling to enhance conversion. A circulation rate (recycled:feed ratio) of 1.8–10 and TBA concentration of 0.5–3.5 wt% at the reactor inlet maximizes efficiency .

  • Composition Optimization : US4307257A defines optimal ternary compositions (TBA-water-hydrocarbon) within a triangular diagram (Table 1), ensuring a homogeneous liquid phase and avoiding equilibrium limitations. For example, a mixture containing 55.3% TBA, 31.0% water, and 13.7% hydrocarbons achieves 90% selectivity .

Table 1: Optimal Composition Ranges for TBA Synthesis (US4307257A )

ComponentRange (wt%)
tert-Butyl alcohol9.8–78.0
Water0.3–31.0
Hydrocarbons13.7–80.0

Continuous Production and Process Intensification

Countercurrent Flow Reactors

EP1431264A1 discloses a countercurrent reactor design where the hydrocarbon feed flows upward against a descending aqueous-catalyst phase. This configuration maintains a steady-state concentration gradient, achieving 85% conversion with a two-phase discharge (organic TBA-rich phase and aqueous catalyst phase). The catalyst phase, after water replenishment, is recycled, reducing waste .

Integrated Distillation-Hydrolysis Systems

US4011272A outlines a continuous process combining reaction, distillation, and ester hydrolysis:

  • Reaction : Isobutylene reacts with aqueous acetic acid at 50–80°C over ion-exchange resins, yielding TBA and tert-butyl acetate.

  • Distillation : Unreacted hydrocarbons are removed, and the residue is separated into TBA-ester mixtures and aqueous acid.

  • Hydrolysis : Esters are hydrolyzed back to TBA using additional resin catalysts, with the aqueous acid recycled .

Purification and Drying Techniques

Crude TBA requires rigorous purification to meet industrial standards:

  • Drying Agents : Calcium oxide (CaO\text{CaO}), magnesium sulfate (MgSO4\text{MgSO}_4), and molecular sieves (type 4A) effectively remove residual water .

  • Azeotropic Distillation : Benzene forms a low-boiling azeotrope (67.3°C) with water, enabling efficient dehydration .

  • Crystallization : Partial freezing isolates high-purity TBA, though moisture exclusion is critical to prevent hydrate formation .

Thermodynamic and Kinetic Insights

The dehydration of TBA to isobutylene (ΔH=26kJ mol1\Delta H = 26 \, \text{kJ mol}^{-1}) underscores the importance of low-temperature hydration to favor the reverse reaction . Kinetic studies using ion-exchange resins reveal a Langmuir-Hinshelwood mechanism, where water and TBA adsorb competitively on acid sites. The activation energy for hydration is 18 kJ mol1^{-1}, with optimal rates observed at 60–90°C .

Industrial Case Studies

Multi-Stage Reactor Optimization

A plant employing US4307257A’s methodology operates at 60°C with a sulfonic acid resin, achieving 92% isobutylene conversion per pass. The reaction mixture is distilled to recover TBA (99.5% purity), while unreacted hydrocarbons are recycled .

Environmental and Economic Considerations

Modern processes prioritize catalyst longevity and waste minimization. For example, EP1431264A1’s catalyst recycling reduces annual resin replacement costs by 40% compared to single-use systems .

Properties

CAS No.

75179-55-4

Molecular Formula

C4H12O2

Molecular Weight

92.14 g/mol

IUPAC Name

2-methylpropan-2-ol;hydrate

InChI

InChI=1S/C4H10O.H2O/c1-4(2,3)5;/h5H,1-3H3;1H2

InChI Key

ZQXSFZAMFNRZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.O

Origin of Product

United States

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